Narcissoside
Overview
Description
Scientific Research Applications
Narcissoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: this compound’s antioxidant properties make it a valuable compound for studying oxidative stress and its effects on biological systems.
Medicine: Research has shown that this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease
Industry: this compound is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
Target of Action
Narcissoside has been found to interact with several targets. It has a high affinity with the protein complex 6W63 of SARS-CoV-2 . In Parkinson’s disease models, it has been shown to interact with the miR200a/Nrf-2/GSH axis .
Mode of Action
This compound’s mode of action is primarily through its antioxidant potential. It lessens the 6-hydroxydopamine (6-OHDA)-induced increase in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells . It also enhances the miR200a/Nrf-2/GSH antioxidant pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the miR200a/Nrf-2/GSH antioxidant pathway, which is crucial in managing oxidative stress . It also mediates the MAPK/Akt associated signaling pathway . This compound diminishes the 6-OHDA-induced phosphorylation of JNK and p38, while rising activities of ERK and Akt in resisting apoptosis .
Result of Action
This compound has shown promising results in neuroprotection. In Parkinson’s disease models, it reduced degeneration of dopaminergic neurons and ROS generation . It also improved dopamine-related food-sensitive behavior and shortened lifespan . Furthermore, this compound increased total glutathione (GSH) by increasing the expression of the catalytic subunit and modifier subunit of γ-glutamylcysteine ligase in cells and nematodes .
Biochemical Analysis
Biochemical Properties
Narcissoside has been found to interact with α-amylase from Bacillus subtilis and Porcine pancreatic . The interaction mechanism of this compound with these enzymes has been studied using multi-spectral analysis, molecular docking, and molecular dynamics simulation . This compound can statically quench the fluorescence of these enzymes, forming complexes mainly through hydrogen bonds and van der Waals forces .
Cellular Effects
This compound has shown neuroprotective capabilities in Parkinson’s disease models . It has been observed to lessen the 6-hydroxydopamine (6-OHDA)-induced increase in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound can form complexes with enzymes, affecting their fluorescence and stability . Furthermore, it influences the phosphorylation of JNK and p38, while increasing the activities of ERK and Akt in resisting apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. With the increase of temperature, the complexes formed by this compound and the enzymes become unstable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narcissoside can be synthesized through the glycosylation of isorhamnetin with rutinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions. The process requires careful monitoring to ensure the correct formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as elderflowers. The extraction process can be optimized using techniques like ultrasound-assisted extraction, which enhances the yield and purity of the compound. The extracted this compound is then purified using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Narcissoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid structure, altering its properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can yield acetylated or benzoylated derivatives .
Comparison with Similar Compounds
Rutin: Known for its antioxidant and anti-inflammatory properties.
Kaempferol 3-O-rutinoside: Exhibits antioxidant and anticancer activities.
Quercetin: A well-known flavonoid with a wide range of biological activities .
Narcissoside stands out due to its specific molecular interactions and pathways, making it a compound of significant interest in various scientific and industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGLYUNOUKLBM-GEBJFKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209157 | |
Record name | Narcissin flavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-80-8 | |
Record name | Narcissin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narcissin flavonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narcissin flavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARCISSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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